molecular formula C22H21N5O4 B3207945 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea CAS No. 1049222-44-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

Katalognummer: B3207945
CAS-Nummer: 1049222-44-7
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: WFLMISWWESHWAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a urea-based compound featuring a benzo[d][1,3]dioxol (benzodioxole) moiety and a morpholinopyridazinyl-phenyl group. The benzodioxole group is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and enhanced binding affinity to biological targets. The urea linker (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, which can enhance interactions with enzymatic active sites or protein domains .

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-22(24-17-5-7-19-20(13-17)31-14-30-19)23-16-3-1-15(2-4-16)18-6-8-21(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12,14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLMISWWESHWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell proliferation.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of phenyl urea compounds exhibit significant inhibitory activity against IDO1. For instance, a study synthesized various phenyl urea derivatives and evaluated their potency against IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these compounds, several showed promising inhibitory effects, suggesting that modifications to the urea moiety can enhance biological activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the benzo[d][1,3]dioxole moiety is believed to contribute to this activity by enhancing cellular uptake and bioavailability .

Case Studies

Study ReferenceObjectiveFindings
Evaluate IDO1 inhibitionIdentified several phenyl urea derivatives with significant IDO1 inhibitory activity.
Investigate anticancer propertiesDemonstrated that the compound induces apoptosis in cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the urea group significantly influence biological activity. For example:

  • Substituents on the benzo[d][1,3]dioxole enhance binding affinity to target enzymes.
  • The morpholinopyridazine moiety plays a crucial role in improving selectivity towards IDO1.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analog: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (Compound 12)

  • Key Similarities :
    • Shares the benzodioxole moiety, which contributes to π-π stacking and hydrophobic interactions.
    • Contains a piperazine linker , analogous to the morpholine group in the target compound, both of which enhance solubility and modulate pharmacokinetics.
  • Key Differences: Core Structure: Compound 12 is a bichalcone (α,β-unsaturated ketone), whereas the target compound is a urea derivative. Pharmacological Activity: Compound 12 exhibits NF-κB inhibition and cytotoxicity via Fas/CD95-dependent apoptosis, while the target urea compound’s mechanism remains uncharacterized in the provided evidence .

Chlorophenyl Derivatives (Compounds 13 and 14)

  • Compound 13 : (E)-3-(2-Chlorophenyl)-1-(4-(4-(5-((E)-3-(2-chlorophenyl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one.
  • Compound 14 : (E)-3-(2,4-Dichlorophenyl)-1-(4-(4-(5-((E)-3-(2,4-dichlorophenyl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one.
  • Synthetic Yield: Compound 13 (57% yield) and Compound 14 (53% yield) have lower yields than Compound 12 (62%), suggesting steric or electronic challenges in their synthesis.

Data Table: Comparative Analysis

Parameter Target Urea Compound Compound 12 Compound 13 Compound 14
Core Structure Urea linker Bichalcone (α,β-unsaturated ketone) Bichalcone (α,β-unsaturated ketone) Bichalcone (α,β-unsaturated ketone)
Key Moieties Benzodioxole, morpholinopyridazine Benzodioxole, piperazine 2-Chlorophenyl, piperazine 2,4-Dichlorophenyl, piperazine
Hydrogen-Bonding Sites Urea (-NH-C(=O)-NH-) Ketone (-C=O), hydroxyl (-OH) Ketone (-C=O), hydroxyl (-OH) Ketone (-C=O), hydroxyl (-OH)
Reported Activity Not specified in evidence NF-κB inhibition, cytotoxic NF-κB inhibition, cytotoxic NF-κB inhibition, cytotoxic
Synthetic Yield Not reported 62% 57% 53%

Research Findings and Mechanistic Insights

  • Bichalcone Analogs (Compounds 12–14) :
    • Demonstrated NF-κB inhibition (IC₅₀ values in low micromolar range) and induced apoptosis in cancer cells via Fas/CD95 activation. The α,β-unsaturated ketone moiety is critical for Michael addition-mediated covalent binding to cysteine residues in NF-κB .
  • Target Urea Compound: The urea group may engage in hydrogen bonding with kinase ATP-binding pockets or protein-protein interaction interfaces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.